Ethyl 8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 8-methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-methylquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the Friedlaender condensation reaction, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid at room temperature . Another method involves the reaction of 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
Ethyl 8-methylquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 8-methylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antibacterial and antimalarial effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Ethyl 8-methylquinoline-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2,4-dimethylquinoline-3-carboxylate: Similar in structure but with different substitution patterns.
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Contains a chlorine atom, which can alter its chemical properties and biological activities.
Ethyl 2-oxoquinoline-3-carboxylate: Lacks the methyl group at the 8-position, leading to different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
Molecular Formula |
C13H13NO2 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-10-6-4-5-9(2)12(10)14-8-11/h4-8H,3H2,1-2H3 |
InChI Key |
ANSOCZAPKSUGDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC(=C2N=C1)C |
Origin of Product |
United States |
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